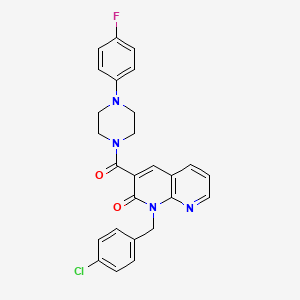

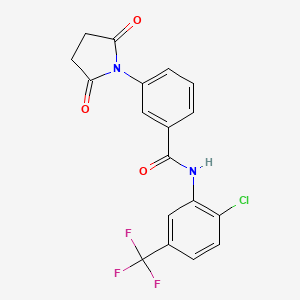

![molecular formula C14H11N3O2S B2517525 N-bencil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxamida CAS No. 851943-50-5](/img/structure/B2517525.png)

N-bencil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives typically involves the reaction of 2-aminobenzothiazole with other reagents. For example, one study describes the preparation of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate, catalyzed by TBAHS . Another synthesis route involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil . These methods highlight the versatility in synthesizing thiazolopyrimidine derivatives, which could be applied to the synthesis of "N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide."

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and sometimes X-ray structural analysis. For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the desired compounds.

Chemical Reactions Analysis

Thiazolopyrimidine derivatives undergo various chemical reactions to form new compounds with potential biological activities. The reaction of 2-R 5-oxo 5-H 6-ethyl carboxilate 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine with N,N-diethylamin is one such example . The ability to undergo different chemical reactions makes thiazolopyrimidine derivatives versatile intermediates for developing new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antimicrobial activity of some thiazolopyrimidine derivatives has been studied, showing promising results against various microorganisms . The cytotoxicity against human cancer cell lines has also been evaluated, with some compounds exhibiting significant activity .

Aplicaciones Científicas De Investigación

- Antecedentes: Las tiazolo[3,2-a]pirimidinas, especialmente sus derivados 2-sustituidos, sirven como andamiajes prometedores para el diseño de nuevos fármacos contra el cáncer .

Potencial Antitumoral

Salto de Andamiaje para el Diseño de Fármacos

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Ribonuclease H (RNase H) . RNase H is an enzyme that plays a crucial role in the life cycle of HIV, making it an important target for HIV therapy .

Mode of Action

N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide interacts with RNase H by coordinating with magnesium ions, indicating its binding ability to the catalytic site of RNase H . This interaction inhibits the activity of RNase H, thereby disrupting the replication process of HIV .

Biochemical Pathways

The inhibition of RNase H affects the HIV replication pathway. RNase H is responsible for the degradation of the RNA strand in the RNA/DNA hybrids formed during reverse transcription in the HIV replication cycle . By inhibiting RNase H, N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide prevents the degradation of the RNA strand, thereby interrupting the replication of HIV .

Pharmacokinetics

The compound’s effectiveness against rnase h suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The result of the action of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is the inhibition of HIV replication. By inhibiting RNase H, the compound prevents the degradation of the RNA strand in the RNA/DNA hybrids, which is a crucial step in the HIV replication cycle . This results in the disruption of the HIV replication process, thereby potentially reducing the viral load in the body .

Propiedades

IUPAC Name |

N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMICNGEIUVPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

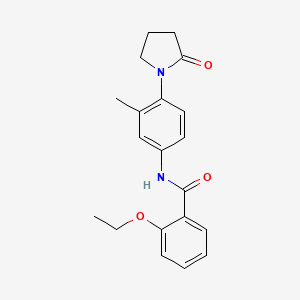

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)

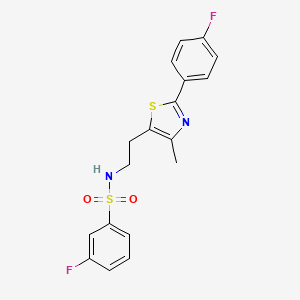

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

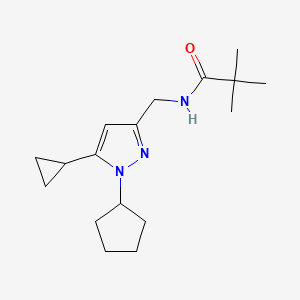

![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)